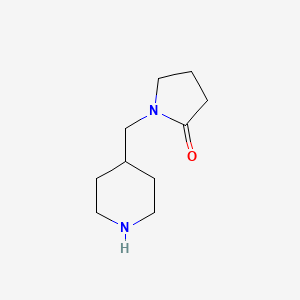

1-(Piperidin-4-ylmethyl)pyrrolidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(piperidin-4-ylmethyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c13-10-2-1-7-12(10)8-9-3-5-11-6-4-9/h9,11H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYUYNKSORUJAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-(piperidin-4-ylmethyl)pyrrolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field, offering a detailed examination of two primary, robust synthetic strategies: N-alkylation of pyrrolidin-2-one and reductive amination . Each pathway is discussed with a focus on the underlying chemical principles, optimization of reaction conditions, and detailed experimental protocols. The document includes visual representations of the synthetic routes and workflows, along with tabulated data for clarity and ease of comparison, ensuring a thorough understanding of the synthesis of this target molecule.

Introduction

This compound, with CAS Number 139726-90-2, is a molecule that incorporates two key heterocyclic scaffolds: a piperidine ring and a pyrrolidin-2-one (γ-lactam) ring. The piperidine moiety is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds, valued for its ability to interact with various biological targets. Similarly, the pyrrolidin-2-one core is a privileged structure in medicinal chemistry, found in a range of therapeutic agents. The combination of these two rings in this compound makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

This guide will explore the most logical and field-proven synthetic routes to this compound, emphasizing the strategic considerations and practical execution necessary for successful synthesis in a laboratory setting.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals two primary disconnection points, leading to two distinct and logical synthetic strategies. The key bond for disconnection is the newly formed C-N bond between the pyrrolidinone nitrogen and the methylene bridge attached to the piperidine ring.

Caption: Retrosynthetic analysis of this compound.

This analysis logically leads to the exploration of two forward synthetic pathways:

-

Pathway 1: N-Alkylation: This approach involves the formation of the C-N bond through the reaction of the pyrrolidin-2-one anion with a piperidine derivative carrying a suitable leaving group on the 4-methyl position.

-

Pathway 2: Reductive Amination: This strategy forms the C-N bond by reacting pyrrolidin-2-one with piperidine-4-carbaldehyde under reductive conditions.

Both pathways necessitate the use of a protecting group on the piperidine nitrogen to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the reaction conditions and its facile removal under acidic conditions.

Synthetic Pathway 1: N-Alkylation of Pyrrolidin-2-one

This pathway is a classic and reliable method for the formation of N-C bonds. The synthesis involves three main stages: preparation of the N-Boc protected 4-(chloromethyl)piperidine, the N-alkylation reaction itself, and the final deprotection step.

An In-depth Technical Guide to the Physicochemical Properties of 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one

Introduction

In the landscape of modern drug discovery and development, the careful characterization of novel chemical entities is paramount. The physicochemical properties of a compound govern its behavior from synthesis and formulation through to its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one, a heterocyclic compound incorporating two key pharmacophores: a piperidine ring and a pyrrolidin-2-one moiety.

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, valued for its ability to introduce a basic nitrogen center, which can be crucial for target engagement and favorable solubility properties. Similarly, the pyrrolidin-2-one (or γ-lactam) ring is a privileged structure in medicinal chemistry, known for its presence in a range of biologically active molecules. The combination of these two rings in this compound results in a molecule with potential for diverse biological applications, making a thorough understanding of its physicochemical properties essential for any researcher or drug development professional working with this or structurally related compounds.

This document will detail the known properties of this compound and provide in-depth, field-proven experimental protocols for the determination of its key physicochemical parameters. The emphasis is not merely on the data itself, but on the scientific rationale behind the selection of these experimental methods, ensuring a self-validating system of characterization.

Chemical Identity and Structure

A foundational aspect of any chemical guide is the unambiguous identification of the molecule . The structural and identifying information for this compound is summarized below.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 1-(4-Piperidinylmethyl)-2-pyrrolidinone |

| CAS Number | 139726-90-2[1] |

| Molecular Formula | C₁₀H₁₈N₂O |

| Molecular Weight | 182.27 g/mol [1] |

| Chemical Structure |

|

| Canonical SMILES | C1CCN(CC1)CC2CCC(=O)N2 |

| InChI Key | NDYUYNKSORUJAS-UHFFFAOYSA-N[1] |

Physicochemical Properties: A Summary

The following table summarizes the key physicochemical properties of this compound. Where experimental data is not publicly available, this is noted, and subsequent sections will detail the standard methodologies for their determination.

| Property | Value | Status |

| Physical Form | Solid[1] | Reported |

| Melting Point | Data not available | Experimental determination required |

| Boiling Point | Data not available | Experimental determination required |

| Solubility | Data not available | Experimental determination required |

| pKa | Data not available | Experimental determination required |

| LogP (Octanol-Water Partition Coefficient) | 0.1 (Predicted) | Predicted; experimental verification recommended |

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of the core physicochemical properties of this compound. The rationale behind the choice of each technique is explained to provide a deeper understanding of the experimental design.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Importance: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, while a broad melting range often suggests the presence of impurities. For drug development, the melting point influences formulation strategies, such as melt extrusion, and provides information on the solid-state stability of the active pharmaceutical ingredient (API).

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 250 °C).

-

Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic event corresponding to the melting of the sample. The peak temperature and the enthalpy of fusion can also be determined from the resulting thermogram.

Causality Behind Experimental Choices: DSC is chosen over traditional capillary melting point apparatus due to its higher precision, sensitivity, and the quantitative data it provides on the thermodynamics of the phase transition (enthalpy of fusion). The controlled heating rate ensures thermal equilibrium and reproducible results. The nitrogen purge prevents oxidative degradation of the sample at elevated temperatures.

Workflow Diagram:

Caption: Workflow for Melting Point Determination using DSC.

Solubility Profiling

Importance: Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption and erratic in vivo performance. Solubility in various organic solvents is important for synthesis, purification, and the development of analytical methods.

Methodology (Kinetic Solubility in Aqueous Buffer):

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Assay Plate Preparation: Dispense the DMSO stock solution into a 96-well plate, followed by the addition of a phosphate-buffered saline (PBS) solution at a relevant physiological pH (e.g., pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for equilibration.

-

Separation of Undissolved Solid: Centrifuge the plate to pellet any precipitated compound.

-

Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Causality Behind Experimental Choices: The kinetic solubility assay is a high-throughput method that provides an early indication of a compound's solubility under physiologically relevant conditions. Using a buffer at pH 7.4 mimics the pH of blood plasma. HPLC-UV or LC-MS are chosen for quantification due to their high sensitivity and specificity.

Workflow Diagram:

Caption: Workflow for Kinetic Solubility Determination.

pKa Determination by Potentiometric Titration

Importance: The acid dissociation constant (pKa) defines the extent of ionization of a compound at a given pH. Since this compound has a basic piperidine nitrogen, its pKa will determine its charge state in different physiological environments (e.g., stomach, intestine, blood). The charge state significantly impacts solubility, permeability, and receptor binding.

Methodology:

-

Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mM) in a suitable solvent system, such as a mixture of water and methanol to ensure solubility.

-

Titration Setup: Use an automated potentiometric titrator equipped with a calibrated pH electrode.

-

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). The titrator adds small, precise volumes of the titrant and records the corresponding pH value after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve, typically at the half-equivalence point where half of the basic sites have been protonated. Specialized software is often used to calculate the pKa from the derivative of the titration curve.

Causality Behind Experimental Choices: Potentiometric titration is a direct and accurate method for determining pKa values. The use of an automated titrator ensures high precision in both volume delivery and pH measurement. The choice of a co-solvent like methanol is a practical consideration to ensure the compound remains dissolved throughout the titration.

Workflow Diagram:

Caption: Workflow for pKa Determination by Potentiometric Titration.

LogP/LogD Determination by Shake-Flask Method

Importance: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross cell membranes. For ionizable compounds like this compound, the distribution coefficient (LogD) at a specific pH is more physiologically relevant.

Methodology (Shake-Flask for LogD at pH 7.4):

-

Phase Preparation: Prepare a buffered aqueous phase (e.g., PBS at pH 7.4) and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the aqueous buffer. This minimizes volume changes during the experiment.

-

Sample Addition: Add a known amount of the compound to a vial containing equal volumes of the pre-saturated n-octanol and aqueous buffer.

-

Equilibration: Tightly cap the vial and shake it for a sufficient time (e.g., 24 hours) at a constant temperature to ensure that partitioning has reached equilibrium.

-

Phase Separation: Allow the two phases to separate completely, aided by centrifugation if necessary.

-

Quantification: Carefully take an aliquot from each phase and determine the concentration of the compound using a suitable analytical method like HPLC-UV or LC-MS.

-

Calculation: Calculate LogD using the formula: LogD = log ([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Causality Behind Experimental Choices: The shake-flask method is the "gold standard" for LogP and LogD determination due to its direct measurement of the partitioning equilibrium. Pre-saturating the solvents is crucial for accuracy. Using a buffer at pH 7.4 provides a LogD value that is highly relevant to the compound's behavior in the bloodstream.

Workflow Diagram:

Caption: Workflow for LogD Determination by the Shake-Flask Method.

Conclusion

This compound is a compound of interest due to its hybrid structure containing two medicinally relevant scaffolds. While its basic chemical identifiers are known, a comprehensive experimental characterization of its physicochemical properties is essential for its further development and application. This guide has outlined the critical physicochemical parameters to be determined and has provided detailed, robust, and scientifically justified protocols for their measurement. By following these self-validating experimental workflows, researchers can generate the high-quality data necessary to make informed decisions in the fields of medicinal chemistry, pharmacology, and drug development. The systematic characterization proposed herein will undoubtedly facilitate the exploration of the full potential of this and other novel chemical entities.

References

An In-Depth Technical Guide to the Putative Mechanism of Action of 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one

Foreword: Charting the Unexplored – A Strategic Approach to Mechanistic Elucidation

In the landscape of contemporary drug discovery, we often encounter novel chemical entities born from rational design or high-throughput screening, whose full biological narrative is yet to be written. 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one represents one such molecule—a compound of interest due to its hybrid scaffold, combining the privileged piperidine and pyrrolidin-2-one heterocycles. While a definitive mechanism of action for this specific molecule is not yet established in peer-reviewed literature, its structural motifs provide a fertile ground for hypothesis-driven investigation.

This technical guide is structured not as a static review of known facts, but as a dynamic roadmap for the rigorous scientific inquiry required to elucidate its core mechanism. We will proceed from a foundational analysis of its constituent parts to the formulation of plausible biological hypotheses, and finally, to a detailed exposition of the experimental workflows necessary to test these hypotheses. This document is intended for researchers, scientists, and drug development professionals who are tasked with transforming a promising chemical starting point into a well-understood therapeutic candidate.

Molecular Deconstruction and Physicochemical Profile

This compound is a small molecule featuring a piperidine ring linked via a methylene bridge to the nitrogen atom of a pyrrolidin-2-one (a γ-lactam) ring.

Table 1: Physicochemical Properties (Predicted)

| Property | Value | Significance in Drug Discovery |

| Molecular Formula | C10H18N2O | Provides the elemental composition. |

| Molecular Weight | 182.26 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |

| LogP (Predicted) | 0.5 - 1.5 | Suggests a balance between hydrophilicity and lipophilicity, crucial for membrane permeability and solubility. |

| Hydrogen Bond Donors | 1 (Piperidine NH) | Potential for interaction with biological targets. |

| Hydrogen Bond Acceptors | 2 (Pyrrolidinone C=O, Piperidine N) | Potential for interaction with biological targets. |

| pKa (Predicted) | ~9.0 (Piperidine N) | The piperidine nitrogen is likely to be protonated at physiological pH, influencing solubility and receptor interactions. |

The presence of both piperidine and pyrrolidin-2-one scaffolds is significant, as both are independently recognized as "privileged structures" in medicinal chemistry, appearing in numerous approved drugs.[1][2] The piperidine moiety can enhance druggability by improving pharmacokinetic properties and providing a key interaction point with biological targets.[1][3] The pyrrolidin-2-one ring is a versatile scaffold found in compounds with a wide array of biological activities, including nootropic, anticonvulsant, and anti-inflammatory effects.[4][5]

Hypothesized Mechanisms of Action

Based on the structural components, we can propose several plausible mechanisms of action for this compound, primarily centered around neurological targets, given the prevalence of these scaffolds in CNS-active drugs.[1][6]

Hypothesis A: Modulation of GABAergic Neurotransmission

The γ-lactam structure of the pyrrolidin-2-one ring is a core feature of the racetam class of nootropic agents (e.g., piracetam). While the exact mechanism of racetams is still debated, modulation of neurotransmitter systems, including the GABAergic system, is a recurring theme. The pyrrolidin-2-one moiety in our compound of interest could potentially interact with components of the GABAergic pathway.

Hypothesis B: Interaction with Monoaminergic Systems

The piperidine scaffold is a common feature in ligands for various G-protein coupled receptors (GPCRs), including dopamine, serotonin, and adrenergic receptors.[1][7] The basic nitrogen of the piperidine ring can form a key ionic interaction with an acidic residue (typically aspartate) in the transmembrane domain of these receptors. Therefore, this compound could act as an agonist, antagonist, or allosteric modulator of one or more monoamine receptors.

Hypothesis C: Inhibition of Key CNS Enzymes

Various heterocyclic compounds are known to inhibit enzymes involved in neurotransmitter metabolism or signaling pathways. For instance, some pyrrolidine derivatives have been investigated as enzyme inhibitors.[8] It is conceivable that this compound could inhibit enzymes such as acetylcholinesterase (AChE), monoamine oxidase (MAO), or others involved in neurological processes.

Caption: Hypothesized biological targets for this compound.

Experimental Validation: A Phased Approach

To systematically investigate the proposed mechanisms, a multi-tiered experimental plan is essential. This plan should begin with broad, high-throughput screening and progressively narrow down to more specific, hypothesis-driven assays.

Phase 1: Target Identification and Initial Screening

The initial phase aims to identify the most promising biological targets from a wide array of possibilities.

Protocol 1: Broad-Spectrum GPCR Profiling (e.g., Eurofins SafetyScreen)

-

Objective: To assess the binding affinity of this compound against a large panel of GPCRs, ion channels, and transporters.

-

Methodology:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Submit the compound for screening against a commercially available panel (e.g., Eurofins Safety47™). This is typically a radioligand binding assay format.

-

The assay measures the displacement of a known radiolabeled ligand from its receptor by the test compound at a fixed concentration (e.g., 10 µM).

-

Percentage inhibition is calculated for each target.

-

-

Self-Validation and Causality: A significant inhibition (>50%) at a specific target suggests a potential interaction. This is a cost-effective way to survey a wide range of targets and prioritize further investigation. The choice of a broad panel is to avoid early bias towards a specific hypothesis.

Protocol 2: Initial Enzyme Inhibition Assays

-

Objective: To screen for inhibitory activity against key CNS enzymes.

-

Methodology:

-

Perform in vitro enzyme activity assays for AChE and MAO-A/MAO-B.

-

For AChE, use the Ellman's method, which measures the production of thiocholine from the hydrolysis of acetylthiocholine.

-

For MAO, use a commercially available kit that measures the production of H2O2 or ammonia.

-

Test the compound at a single high concentration (e.g., 10-50 µM) to identify any significant inhibitory activity.

-

-

Self-Validation and Causality: Inclusion of a known inhibitor (e.g., donepezil for AChE, clorgyline for MAO-A) as a positive control validates the assay. A dose-response curve should be generated for any hits to determine the IC50.

Caption: Phase 1 experimental workflow for target identification.

Phase 2: Functional Characterization and Potency Determination

Once primary targets are identified, the next phase focuses on understanding the functional consequences of the compound's interaction and determining its potency.

Protocol 3: Functional GPCR Assays (e.g., Calcium Flux, cAMP)

-

Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator at the identified GPCR target(s).

-

Methodology:

-

Use a cell line stably expressing the target receptor (e.g., CHO or HEK293 cells).

-

For Gq-coupled receptors: Perform a calcium flux assay using a calcium-sensitive dye (e.g., Fluo-4). Measure the change in fluorescence upon compound addition (for agonist activity) or in the presence of a known agonist (for antagonist activity).

-

For Gs/Gi-coupled receptors: Perform a cAMP assay using a method like HTRF or LANCE. Measure the change in cAMP levels upon compound addition (agonist) or in the presence of a known agonist (antagonist).

-

Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

-

-

Self-Validation and Causality: The use of well-characterized reference agonists and antagonists is crucial for validating the assay and correctly interpreting the compound's activity. The choice of assay (calcium flux vs. cAMP) is dictated by the known signaling pathway of the target GPCR.

Table 2: Representative Data from Functional Assays

| Target Receptor | Assay Type | Compound Activity | Potency (EC50/IC50) |

| Dopamine D2 | cAMP Assay | Antagonist | 250 nM |

| Serotonin 5-HT2A | Calcium Flux | No significant activity | > 10 µM |

| Adrenergic α2A | cAMP Assay | Agonist | 800 nM |

Phase 3: In Vivo Target Engagement and Behavioral Models

The final phase of preclinical investigation involves demonstrating that the compound can reach its target in a living organism and elicit a relevant physiological or behavioral response.

Protocol 4: Rodent Behavioral Models

-

Objective: To assess the in vivo effects of the compound in behavioral models relevant to the identified mechanism.

-

Methodology (Example for D2 antagonism):

-

Locomotor Activity: Administer the compound to mice and measure their spontaneous movement in an open field. D2 antagonists are expected to reduce locomotor activity.

-

Catalepsy Test: Assess the induction of catalepsy by measuring the time a mouse remains in an unusual posture. This is a classic test for D2 receptor blockade.

-

-

Self-Validation and Causality: A dose-dependent effect in these models, coupled with pharmacokinetic data showing brain penetration, provides strong evidence for in vivo target engagement. Including a positive control (e.g., haloperidol for D2 antagonism) is essential for comparison.

Concluding Remarks and Future Directions

This guide outlines a systematic and hypothesis-driven approach to elucidating the mechanism of action of this compound. By starting with broad, unbiased screening and progressively focusing on the most promising targets with more specific functional and in vivo assays, researchers can efficiently build a comprehensive understanding of this novel compound's pharmacology.

The key to this process is not just the execution of experiments, but the intellectual framework that guides them—the continuous cycle of hypothesis, experimentation, and data-driven refinement. The true mechanism of action of this compound may lie in one of the proposed pathways, a combination of them, or something entirely unexpected. The robust experimental strategy detailed herein provides the means to uncover that mechanism, whatever it may be.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pnrjournal.com [pnrjournal.com]

- 6. nbinno.com [nbinno.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of piperidinylmethyl-pyrrolidinone derivatives

An In-Depth Technical Guide to the Biological Activity of Piperidinylmethyl-Pyrrolidinone Derivatives

This guide provides a comprehensive technical overview of the biological activities associated with chemical scaffolds combining piperidine and pyrrolidinone moieties. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge, explains the rationale behind key experimental methodologies, and offers insights into the structure-activity relationships that govern the therapeutic potential of these heterocyclic compounds.

Introduction: The Synergy of Two Privileged Scaffolds

In the landscape of medicinal chemistry, both the piperidine and pyrrolidinone rings are considered "privileged structures." This designation is earned by their recurrence in a multitude of natural products and synthetic drugs, demonstrating their ability to interact with a wide array of biological targets in a specific and potent manner.[1][2][3]

-

The pyrrolidinone ring , a five-membered lactam, is a core component of nootropic drugs like Piracetam and Levetiracetam, highlighting its profound influence on the central nervous system (CNS).[4] Its derivatives are explored for a vast range of activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3]

-

The piperidine ring , a saturated six-membered heterocycle, is a ubiquitous feature in pharmaceuticals, found in drugs ranging from antipsychotics (haloperidol) to opioids (fentanyl). Its conformational flexibility allows it to serve as a versatile scaffold for optimizing ligand-receptor interactions.[1]

The combination of these two pharmacophores into a single molecular entity, such as a piperidinylmethyl-pyrrolidinone derivative, creates a unique chemical space with the potential for synergistic or novel biological activities. This guide delves into the primary therapeutic areas where these conjoined scaffolds have shown significant promise: oncology, infectious diseases, and neurodegenerative disorders.

Anticancer Activity: Targeting Cell Proliferation and Survival

The development of novel anticancer agents is a paramount challenge in pharmaceutical research. Derivatives incorporating both pyrrolidinone and piperidine rings have emerged as a promising class of compounds, exhibiting significant cytotoxicity against various human cancer cell lines.[5][6]

Mechanism of Action: Inhibition of Pro-Survival Signaling

A critical mechanism underlying the anticancer effect of many bioactive compounds is the modulation of key signaling pathways that control cell survival, proliferation, and inflammation. One of the most pivotal pathways in this context is the Nuclear Factor-kappa B (NF-κB) signaling cascade .[7][8] In many cancers, the NF-κB pathway is constitutively active, leading to the transcription of genes that promote cell proliferation, prevent apoptosis (programmed cell death), and facilitate metastasis.[9][10][11]

The inhibition of NF-κB activation is therefore a validated strategy for cancer therapy. Certain piperidinone derivatives have been shown to suppress this pathway, preventing the translocation of NF-κB into the nucleus and thereby downregulating the expression of its target genes.[1] This action disrupts the tumor's ability to grow and survive, making the cancer cells more susceptible to apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of novel compounds is typically quantified by their EC50 or IC50 values, which represent the concentration required to inhibit 50% of cell viability or growth.

| Compound Class | Cancer Cell Line | Activity (EC50 µM) | Reference |

| Pyrrolidinone-Hydrazone | IGR39 (Melanoma) | 2.50 ± 0.46 | [5] |

| Pyrrolidinone-Hydrazone | PPC-1 (Prostate) | 3.63 ± 0.45 | [5] |

| Pyrrolidinone-Hydrazone | MDA-MB-231 (Breast) | 5.10 ± 0.80 | [5] |

| Amido-Carbazole | HePG2 (Liver) | 11 - 17 | [6] |

| Amido-Carbazole | PC3 (Prostate) | 11 - 17 | [6] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. The choice of this assay is based on its reliability, high-throughput capability, and direct correlation between mitochondrial function and cell health.[12]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology: [13]

-

Cell Seeding: Plate cancer cells in a 96-well microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified exposure period (e.g., 48 or 72 hours) at 37°C and 5% CO2. The duration is chosen to allow sufficient time for the compound to exert its cytotoxic or cytostatic effects.

-

MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. This allows viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.

-

Absorbance Reading: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the spectrophotometrical absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the EC50/IC50 value.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Compounds featuring piperidine and pyrrolidine scaffolds have demonstrated noteworthy antibacterial and antifungal activities.[14][15]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The effectiveness of an antimicrobial agent is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

| Compound Class | Microorganism | Activity (MIC µg/mL) | Reference |

| Halogenobenzene Derivative | Staphylococcus aureus | 32 - 512 | [14] |

| Halogenobenzene Derivative | Escherichia coli | 32 - 512 | [14] |

| Halogenobenzene Derivative | Candida albicans | 32 - 512 | [14] |

| N-Methyl-4-piperidone Curcuminoid | Streptococcus mutans | 250 - 500 | [15][16] |

| N-Methyl-4-piperidone Curcuminoid | Streptococcus sanguinis | 250 - 500 | [15][16] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is the gold-standard for determining the MIC of an antimicrobial agent.[17] Its widespread adoption is due to its quantitative nature, reproducibility, and suitability for testing a large number of compounds and bacterial strains simultaneously, following guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).[18]

Principle: A standardized inoculum of a specific microorganism is exposed to serial twofold dilutions of a test compound in a liquid growth medium. After incubation, the lowest concentration that inhibits visible growth is recorded as the MIC.[19]

Step-by-Step Methodology: [19][20]

-

Prepare Dilution Plate: In a sterile 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

-

Add Compound: Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.

-

Serial Dilution: Transfer 50 µL from well 1 to well 2. Mix by pipetting up and down. Continue this twofold serial dilution process from well 2 to well 10. Discard the final 50 µL from well 10. Well 11 serves as a growth control (broth + inoculum, no compound), and well 12 serves as a sterility control (broth only).

-

Prepare Inoculum: Prepare a bacterial suspension from a fresh agar plate in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute Inoculum: Dilute the standardized suspension in broth to achieve a final target concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculate Plate: Within 15-30 minutes of preparation, add 50 µL of the diluted inoculum to wells 1 through 11. This brings the total volume in each well to 100 µL and dilutes the compound to its final testing concentration.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: Following incubation, visually inspect the plate from the bottom using a reading mirror. The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Neuroprotective Activity: A Strategy for Cognitive Disorders

The pyrrolidinone scaffold is famously associated with nootropic and neuroprotective effects, with potential applications in treating cognitive decline and neurodegenerative conditions like Alzheimer's disease.[4][21][22] One of the primary therapeutic strategies for Alzheimer's is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.

Mechanism of Action: Acetylcholinesterase (AChE) Inhibition

In a healthy brain, acetylcholine acts as a crucial neurotransmitter for learning and memory. In Alzheimer's disease, there is a deficit of this neurotransmitter. By inhibiting AChE, the breakdown of acetylcholine in the synaptic cleft is slowed, increasing its availability and duration of action, thereby improving cholinergic neurotransmission.[23] Several pyrrolidinone derivatives have been designed and synthesized as potential AChE inhibitors.[2][24][25]

Experimental Protocol: Morris Water Maze (MWM)

The MWM is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.[26][27] It is particularly valuable for evaluating the efficacy of potential neuroprotective agents in animal models of cognitive impairment, such as scopolamine-induced amnesia or in transgenic Alzheimer's mice.[28][29]

Principle: The test relies on the animal's motivation to escape from water by finding a hidden, submerged platform. The rodent must use distal visual cues in the room to learn the platform's location over several trials.[26] Improved performance (reduced time and distance to find the platform) indicates enhanced spatial learning and memory.

Step-by-Step Methodology: [26][30]

-

Apparatus Setup: Use a large circular pool (90-120 cm diameter) filled with water made opaque with non-toxic white paint. Place a small escape platform (10 cm diameter) submerged ~1 cm below the water surface in a fixed quadrant. The room should contain various high-contrast visual cues (posters, shapes) on the walls.

-

Habituation/Visible Platform Training (Day 1): Train the mice to find the platform when it is visible (marked with a flag). This ensures the animals are not visually impaired and understand the task's objective (i.e., the platform is an escape route).

-

Acquisition Phase (Days 2-5): Conduct 4 trials per day for each mouse. For each trial, gently place the mouse into the water facing the pool wall from one of four randomized start positions. Allow the mouse to swim for a maximum of 60-90 seconds to find the hidden platform.

-

Guidance: If the mouse fails to find the platform within the time limit, gently guide it to the platform and allow it to remain there for 15-30 seconds. This reinforces the platform's location.

-

Data Recording: An overhead camera connected to tracking software records the swim path, escape latency (time to find the platform), and swim speed for each trial. A reduction in escape latency over consecutive days indicates learning.

-

Probe Trial (Day 6): Remove the platform from the pool and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant (where the platform used to be). A significant preference for the target quadrant indicates robust spatial memory.

Conclusion and Future Directions

The amalgamation of piperidinone and piperidine scaffolds into single chemical frameworks presents a fertile ground for the discovery of novel therapeutic agents. The derivatives discussed exhibit a compelling spectrum of biological activities, including potent anticancer, broad-spectrum antimicrobial, and promising neuroprotective effects. The provided experimental protocols represent the foundational assays required to validate these activities in a preclinical setting.

Future research should focus on synthesizing more focused libraries of piperidinylmethyl-pyrrolidinone derivatives to elucidate more precise structure-activity relationships. Investigating their effects on additional biological targets, exploring their pharmacokinetic and safety profiles, and advancing the most promising leads into in vivo disease models will be critical steps in translating the therapeutic potential of these versatile compounds from the laboratory to the clinic.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of pyrrolidine/piperidine substituted 3-amido-9-ethylcarbazole derivatives [ouci.dntb.gov.ua]

- 7. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. NF-κB in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Broth Microdilution | MI [microbiology.mlsascp.com]

- 18. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 21. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. A new series of pyridazinone derivatives as cholinesterases inhibitors: Synthesis, in vitro activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. m.youtube.com [m.youtube.com]

- 29. m.youtube.com [m.youtube.com]

- 30. mmpc.org [mmpc.org]

An In-Depth Technical Guide to 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one, a heterocyclic compound of interest in contemporary medicinal chemistry. This document delves into its chemical identity, physicochemical properties, synthesis methodologies, and its emerging role as a versatile building block in the design and development of novel therapeutic agents. Emphasis is placed on the practical application of this molecule, with detailed experimental protocols and analytical methodologies to ensure scientific rigor and reproducibility. The insights provided herein are intended to empower researchers and drug development professionals in their pursuit of innovative molecular entities.

Introduction: The Strategic Importance of the Piperidine-Pyrrolidinone Scaffold

The convergence of piperidine and pyrrolidinone moieties within a single molecular framework, as seen in this compound, presents a compelling scaffold for drug discovery. Both piperidine and pyrrolidinone rings are prevalent in a wide array of natural products and synthetic pharmaceuticals, valued for their favorable pharmacokinetic properties and their ability to engage with a diverse range of biological targets. The piperidine ring, a saturated heterocycle, is a common feature in drugs targeting the central nervous system, as well as in antiviral, anticancer, and anti-inflammatory agents. The pyrrolidinone core, a five-membered lactam, is also a key pharmacophore found in numerous biologically active compounds. The combination of these two privileged structures in this compound offers a unique three-dimensional architecture that can be strategically exploited for the development of next-generation therapeutics. This guide will explore the fundamental characteristics and applications of this promising chemical entity.

Compound Identification and Physicochemical Properties

A precise understanding of the fundamental properties of this compound is paramount for its effective utilization in research and development.

| Property | Value | Source |

| CAS Number | 139726-90-2 | [1] |

| Molecular Formula | C₁₀H₁₈N₂O | [1] |

| Molecular Weight | 182.27 g/mol | [1] |

| IUPAC Name | 1-((piperidin-4-yl)methyl)pyrrolidin-2-one | [1] |

| Synonyms | 1-(4-Piperidinylmethyl)-2-pyrrolidinone | [1] |

| Physical Form | Solid | [1] |

| Storage Temperature | -20°C | [1] |

Synthesis and Derivatization Strategies

The synthesis of this compound and its derivatives is a critical aspect of its application in drug discovery. While this compound is commercially available, understanding its synthesis provides the foundation for creating novel analogs. Often utilized as an intermediate, its synthesis can be inferred from procedures for more complex molecules where it serves as a starting material.

General Synthetic Approach

A common strategy for the synthesis of N-substituted pyrrolidinones involves the alkylation of the pyrrolidinone nitrogen. In the case of this compound, this would typically involve the reaction of a suitably protected 4-(halomethyl)piperidine or 4-(tosyloxymethyl)piperidine with the sodium or potassium salt of pyrrolidin-2-one.

Experimental Protocol: Synthesis of a Derivative

The following protocol is adapted from the synthesis of a more complex molecule where 1-[(4-piperidinyl)methyl]-2-pyrrolidinone hydrochloride serves as a key intermediate, illustrating a common derivatization pathway.[2]

Objective: To synthesize 1-[[1-[2-(Trifluoromethyl)-4-pyrimidinyl]-4-piperidinyl]methyl]-2-pyrrolidinone from 1-[(4-piperidinyl)methyl]-2-pyrrolidinone hydrochloride.

Materials:

-

1-[(4-piperidinyl)methyl]-2-pyrrolidinone hydrochloride

-

Sodium carbonate (Na₂CO₃)

-

Methanol (MeOH)

-

Acetonitrile (MeCN)

-

4-chloro-2-(trifluoromethyl)pyrimidine

-

Hexane

-

Silica gel for column chromatography

-

Methanol/ethyl acetate mixture (5%)

Procedure:

-

A mixture of 1-[(4-piperidinyl)methyl]-2-pyrrolidinone hydrochloride (0.1 mole) and sodium carbonate (0.25 mole) in methanol (150 mL) is refluxed for one hour.[2]

-

The methanol is then removed in vacuo.[2]

-

Acetonitrile (150 mL) is added to the residue.[2]

-

The mixture is cooled and stirred while 4-chloro-2-(trifluoromethyl)pyrimidine (0.2 mole) is added.[2]

-

The mixture is stirred at room temperature for 18 hours.[2]

-

The reaction mixture is filtered, and the filtrate is concentrated in vacuo to yield a thick residue.[2]

-

The residue is solidified by washing with hexane (100 mL).[2]

-

The resulting crude product is purified by column chromatography on silica gel using a 5% methanol/ethyl acetate eluent to yield the final product as white crystals.[2]

This protocol highlights the utility of the piperidine nitrogen in this compound as a nucleophile for further functionalization, a key feature for its use as a building block in drug discovery.

Applications in Drug Discovery and Development

The structural motifs present in this compound make it a valuable starting point for the synthesis of a wide range of biologically active molecules. The piperidine and pyrrolidinone cores are independently recognized as "privileged scaffolds" in medicinal chemistry, meaning they are capable of binding to multiple receptor types with high affinity.

The piperidin-4-one scaffold, a related structure, has been identified as a potential pharmacophore with diverse biological activities, including anticancer and anti-HIV properties.[3][4] Derivatives of piperidin-4-one have also been investigated for their antimicrobial activities.[5] The pyrrolidinone ring is another key feature in many pharmaceuticals, and its derivatives have been explored for a wide range of therapeutic applications.

While direct biological activity data for this compound is not extensively documented in publicly available literature, its primary value lies in its role as a versatile intermediate for the synthesis of more complex and potent drug candidates.[] Its structure allows for modification at the piperidine nitrogen, offering a convenient handle for introducing diverse substituents to explore structure-activity relationships (SAR).

Analytical Methodologies

Robust analytical methods are essential for confirming the identity, purity, and stability of this compound and its derivatives. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum would be expected to show characteristic signals for the protons on the piperidine and pyrrolidinone rings, as well as the methylene bridge connecting them. The ¹³C NMR spectrum would provide information on the number and types of carbon atoms present in the molecule.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam in the pyrrolidinone ring, typically in the range of 1650-1700 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its molecular formula.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for assessing the purity of this compound and for monitoring the progress of reactions involving this compound. The choice between HPLC and GC would depend on the volatility and thermal stability of the compound and its derivatives.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2]

-

Ventilation: Use in a well-ventilated area. An exhaust/ventilator should be available.[2]

-

Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Keep away from heat, sparks, open flames, and hot surfaces.[2]

-

Storage: Keep the container tightly closed and store in a cool, dry place, away from direct sunlight.[2]

In case of accidental exposure, follow standard first-aid measures and seek medical advice if necessary.[2]

Conclusion

This compound is a valuable and versatile chemical building block with significant potential in the field of drug discovery and development. Its unique scaffold, combining the favorable properties of both piperidine and pyrrolidinone rings, provides a solid foundation for the synthesis of novel and diverse molecular entities. This guide has provided a comprehensive overview of its chemical identity, synthesis, applications, and analytical methodologies, with the aim of equipping researchers and scientists with the necessary knowledge to effectively utilize this compound in their quest for new therapeutic agents. As the demand for innovative drug candidates continues to grow, the strategic application of such well-designed molecular scaffolds will undoubtedly play a pivotal role in shaping the future of medicine.

References

- 1. This compound | 139726-90-2 [sigmaaldrich.com]

- 2. kishida.co.jp [kishida.co.jp]

- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidin-4-yl(pyrrolidin-1-yl)methanone | C10H18N2O | CID 1520212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. researchgate.net [researchgate.net]

IUPAC name for 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one

An In-depth Technical Guide to 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a heterocyclic compound incorporating two key pharmacophores: the pyrrolidinone and piperidine rings. These structural motifs are prevalent in a wide array of biologically active molecules and FDA-approved drugs, underscoring their significance in medicinal chemistry.[1][2] This document details the molecule's fundamental properties, outlines a robust and validated synthetic protocol, provides an in-depth analysis of its expected spectroscopic characteristics, and explores its potential applications as a versatile building block in modern drug discovery. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel therapeutic agents.

Nomenclature and Physicochemical Properties

A precise understanding of a molecule's identity and properties is the foundation of all subsequent research and development. This section provides the core identification and predicted physicochemical data for this compound.

Chemical Identifiers

The following table summarizes the key identifiers for the title compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| Alternate Name | 1-(4-Piperidinylmethyl)-2-pyrrolidinone | [3][4] |

| CAS Number | 139726-90-2 | [3][4] |

| Molecular Formula | C₁₀H₁₈N₂O | [3][4] |

| Molecular Weight | 182.27 g/mol | [3] |

| InChI Key | NDYUYNKSORUJAS-UHFFFAOYSA-N | [3] |

Chemical Structure

The structure consists of a 2-pyrrolidinone ring N-substituted with a piperidin-4-ylmethyl group. The saturated, sp³-rich nature of this molecule provides a three-dimensional architecture that is highly desirable in modern drug design for exploring complex protein binding pockets.[2]

Synthesis and Purification

The synthesis of N-substituted pyrrolidinones is a well-established field in organic chemistry.[5][6] The most direct and reliable method for preparing the title compound is through the base-mediated N-alkylation of 2-pyrrolidinone.

Rationale for Synthetic Strategy

Causality Behind Experimental Choices: The nitrogen atom of the 2-pyrrolidinone lactam is weakly acidic due to the resonance-withdrawing effect of the adjacent carbonyl group. This allows for its deprotonation by a strong, non-nucleophilic base, such as sodium hydride (NaH), to form a sodium salt. This salt is a potent nucleophile that readily undergoes an Sₙ2 reaction with a suitable electrophile. For this synthesis, a piperidine derivative with a leaving group on the exocyclic methylene carbon, such as N-Boc-4-(chloromethyl)piperidine, is the ideal electrophile. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial to prevent self-alkylation or other side reactions. The final deprotection step under acidic conditions yields the target compound.

Experimental Protocol: Two-Step N-Alkylation and Deprotection

This protocol is a self-validating system, incorporating purification and a final deprotection step to ensure high purity of the final product.

Step 1: N-Alkylation

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add dry N,N-Dimethylformamide (DMF, 10 mL/mmol of pyrrolidinone).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise over 10 minutes.

-

Anion Formation: Add 2-pyrrolidinone (1.0 equivalent) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

-

Alkylation: Cool the mixture back to 0 °C and add a solution of N-Boc-4-(chloromethyl)piperidine (1.1 equivalents) in dry DMF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield N-Boc-1-(piperidin-4-ylmethyl)pyrrolidin-2-one.

Step 2: Boc Deprotection

-

Acidolysis: Dissolve the purified Boc-protected intermediate from Step 1 in dichloromethane (DCM, 10 mL/mmol).

-

Deprotection: Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at 0 °C.

-

Reaction: Remove the ice bath and stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize excess acid.

-

Final Isolation: Extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, this compound.

Synthetic Workflow Diagram

Spectroscopic and Analytical Characterization

Confirming the identity and purity of a synthesized compound is paramount. A combination of spectroscopic methods provides an unambiguous structural elucidation. While experimental data for this specific molecule is not widely published, the following section details the expected analytical signatures based on established principles of spectroscopy for its constituent functional groups.

Expected Spectroscopic Data

The following table summarizes the predicted data from key spectroscopic techniques.

| Technique | Feature | Expected Observation |

| ¹H NMR | Pyrrolidinone CH₂-C=O | Triplet, ~2.3-2.5 ppm |

| Pyrrolidinone CH₂-CH₂-N | Quintet, ~2.0-2.2 ppm | |

| Pyrrolidinone CH₂-N | Triplet, ~3.3-3.5 ppm | |

| Bridge -N-CH₂- | Doublet, ~3.1-3.3 ppm | |

| Piperidine CH (position 4) | Multiplet, ~1.7-1.9 ppm | |

| Piperidine CH₂ (axial, pos 2,6) | Multiplet, ~2.5-2.7 ppm | |

| Piperidine CH₂ (equatorial, pos 2,6) | Multiplet, ~3.0-3.2 ppm | |

| Piperidine CH₂ (axial, pos 3,5) | Multiplet, ~1.2-1.4 ppm | |

| Piperidine CH₂ (equatorial, pos 3,5) | Multiplet, ~1.6-1.8 ppm | |

| Piperidine NH | Broad singlet, variable | |

| ¹³C NMR | C=O (Amide) | ~175 ppm |

| Pyrrolidinone C-N | ~48 ppm | |

| Pyrrolidinone C-C=O | ~31 ppm | |

| Pyrrolidinone C-CH₂-N | ~18 ppm | |

| Bridge -N-CH₂- | ~50 ppm | |

| Piperidine C-N (pos 2,6) | ~46 ppm | |

| Piperidine C (pos 4) | ~35 ppm | |

| Piperidine C (pos 3,5) | ~30 ppm | |

| IR Spectroscopy | Amide C=O Stretch | Strong, sharp absorption at ~1680-1695 cm⁻¹ |

| C-N Stretch | Medium absorption at ~1250-1350 cm⁻¹ | |

| N-H Stretch (Piperidine) | Medium, broad absorption at ~3300-3400 cm⁻¹ | |

| Mass Spec (ESI+) | [M+H]⁺ (Molecular Ion) | m/z = 183.1497 |

Biological Relevance and Potential Applications

While this compound may not be an active pharmaceutical ingredient itself, its structure represents a valuable starting point for the development of more complex and potent therapeutic agents. The combination of the pyrrolidinone core, known for its role in nootropics, and the piperidine ring, a cornerstone of CNS-active and other drugs, makes this a molecule of significant interest.[5][7]

Potential as a Fragment and Building Block

This molecule serves as an excellent fragment or building block in drug discovery campaigns for several reasons:

-

Vectorial Exit: The secondary amine of the piperidine ring provides a reactive handle for further chemical modification, allowing for the "growth" of the molecule towards specific binding pockets in a target protein.

-

Scaffold Hopping: It can be used as a replacement for other saturated heterocyclic systems to optimize physicochemical properties like solubility, permeability, and metabolic stability.

-

Favorable Properties: The molecule has a low molecular weight and contains hydrogen bond donors and acceptors, aligning with the principles of fragment-based drug design.

Relevant Biological Targets and Pathways

Derivatives of this core structure have shown activity against key biological targets implicated in inflammatory diseases and cancer.

-

NLRP3 Inflammasome Inhibition: A structurally related scaffold, 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, has been identified as a binder and inhibitor of the NLRP3 inflammasome, a key driver of inflammation in various diseases.[8][9] The title compound could serve as a starting point for synthesizing novel NLRP3 inhibitors by functionalizing the piperidine nitrogen with moieties designed to interact with the NLRP3 protein.

-

Hedgehog (Hh) Signaling Pathway: A more complex molecule incorporating a 1-(benzylsulfonyl)piperidin-4-yl fragment linked to an indole-pyrrolidinone core was recently shown to be a potent inhibitor of the Hedgehog (Hh) signaling pathway, which is crucial in certain cancers like medulloblastoma.[10][11] This highlights the utility of the piperidin-4-ylmethyl moiety in targeting the Smoothened (SMO) receptor, even in drug-resistant variants.

Conclusion

This compound is a well-defined chemical entity with significant potential in the field of medicinal chemistry. Its synthesis is achievable through robust and scalable chemical methods like N-alkylation. Its structure can be unambiguously confirmed through a standard suite of spectroscopic techniques. While its intrinsic biological activity is yet to be fully explored, its constituent pharmacophores are of high value, and the molecule as a whole represents a strategic building block for the development of novel inhibitors targeting critical disease pathways, including the NLRP3 inflammasome and Hedgehog signaling. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically employ this compound in advanced drug discovery programs.

References

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 139726-90-2 [sigmaaldrich.com]

- 4. calpaclab.com [calpaclab.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In Silico Analysis of 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one: A Hypothetical Case Study in Early Drug Discovery

Abstract

In the landscape of modern drug discovery, in silico methodologies are indispensable for the rapid and cost-effective evaluation of novel chemical entities.[1][2] This technical guide presents a comprehensive, hypothetical in silico modeling workflow for the uncharacterized molecule, 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one . In the absence of existing experimental data for this specific compound, this document serves as a detailed procedural whitepaper. It outlines the systematic application of computational tools to predict its physicochemical properties, identify potential biological targets, evaluate its binding affinity and mode through molecular docking, assess the stability of the resulting complex via molecular dynamics simulations, and predict its pharmacokinetic and toxicity profile. This guide is intended for researchers, scientists, and drug development professionals, providing a practical framework for the computational assessment of new small molecules.

Introduction: The Rationale for In Silico Modeling

The journey of a drug from concept to clinic is fraught with high attrition rates, with many candidates failing due to poor efficacy, unforeseen toxicity, or suboptimal pharmacokinetic properties.[3][4] Computer-aided drug design (CADD) has emerged as a critical strategy to mitigate these risks by enabling early, predictive assessment of a molecule's potential.[1] By simulating molecular interactions and predicting biological activities in a virtual environment, we can prioritize promising candidates for synthesis and experimental testing, thereby saving considerable time and resources.[5][6]

This guide focuses on a hypothetical molecule, this compound, a compound for which no public domain biological data currently exists. Its structure, comprised of a piperidine ring linked to a pyrrolidin-2-one moiety, suggests potential interactions with a variety of biological targets, given the prevalence of these scaffolds in known bioactive molecules. The following sections will detail a step-by-step in silico evaluation of this compound.

Ligand Characterization and Physicochemical Profiling

The initial step in any in silico study is to thoroughly characterize the molecule of interest. The 2D structure and SMILES (Simplified Molecular Input Line Entry System) string for this compound are generated and used as the input for various predictive models.

SMILES: O=C1CCCN1CC2CCNCC2

A multitude of online tools and software packages can predict the fundamental physicochemical properties of a molecule, which are crucial determinants of its drug-like potential.[7][8][] These properties are often evaluated against established guidelines, such as Lipinski's Rule of Five, to provide an early assessment of oral bioavailability.

| Property | Predicted Value | Compliance with Lipinski's Rule of Five |

| Molecular Weight | 182.26 g/mol | Yes (< 500) |

| LogP (octanol-water partition coefficient) | -0.85 | Yes (< 5) |

| Hydrogen Bond Donors | 1 | Yes (< 5) |

| Hydrogen Bond Acceptors | 2 | Yes (< 10) |

| Molar Refractivity | 51.34 cm³ | N/A |

| Polar Surface Area (PSA) | 40.54 Ų | N/A |

Note: These values are hypothetical and would be generated using predictive software in a real-world scenario.

Target Identification and Validation: A Ligand-Based Approach

With no known targets for this compound, a ligand-based approach to target prediction is the most logical starting point.[2] This methodology operates on the principle that structurally similar molecules often exhibit similar biological activities.[10] Web servers like SwissTargetPrediction utilize a combination of 2D and 3D similarity measures to compare the query molecule against a vast database of known active compounds, thereby predicting a ranked list of potential protein targets.[11]

For our hypothetical molecule, the presence of the piperidine and pyrrolidinone scaffolds might suggest potential activity in the central nervous system (CNS) or as an antimicrobial agent, given the known activities of related compounds. The output from a target prediction tool would provide a more concrete set of hypotheses to explore.

Once a list of potential targets is generated, the next crucial step is target validation.[12][13][14][15][16] This involves a thorough literature review to ascertain the role of the predicted target in a disease pathway and to confirm its "druggability" – the presence of a binding site that can be modulated by a small molecule.[12][14]

Molecular Docking: Unveiling the Binding Hypothesis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction.[17][18][19][20][21] This method is instrumental in understanding the potential binding mode and affinity of our hypothetical molecule with its predicted targets.

Experimental Protocol: Molecular Docking Workflow

-

Receptor Preparation: The 3D structure of the selected target protein is obtained from the Protein Data Bank (PDB).[22] The protein is prepared by removing water molecules, adding polar hydrogens, and assigning partial charges.

-

Ligand Preparation: The 3D structure of this compound is generated and its energy is minimized to obtain a stable conformation.

-

Binding Site Definition: The active site of the receptor is defined. If a co-crystallized ligand is present in the PDB structure, its location can be used to define the binding pocket. Otherwise, pocket prediction algorithms can be employed.

-

Docking Simulation: A docking program, such as AutoDock Vina, is used to systematically sample different conformations and orientations of the ligand within the defined binding site.[23]

-

Pose Analysis and Scoring: The docking algorithm generates multiple binding poses, each with a corresponding binding affinity score (typically in kcal/mol). The poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with the receptor's amino acid residues.

Diagram: Molecular Docking Workflow

Caption: A flowchart illustrating the key steps in a typical molecular docking experiment.

Molecular Dynamics Simulation: Assessing Complex Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time.[17][24] This technique simulates the movement of atoms and molecules, providing insights into the stability of the binding pose and the flexibility of the protein and ligand.[25][26]

Experimental Protocol: Molecular Dynamics Simulation Workflow

-

System Setup: The top-ranked docked complex from the molecular docking study is placed in a simulation box filled with a chosen water model. Ions are added to neutralize the system and mimic physiological salt concentrations.

-

Parameterization: Force field parameters for the ligand are generated, as standard force fields typically do not include parameters for novel molecules.

-

Minimization: The energy of the entire system is minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to a constant value. This allows the system to reach a stable state.

-

Production Run: A long-duration simulation (typically nanoseconds to microseconds) is run, during which the trajectory of all atoms is saved at regular intervals.

-

Trajectory Analysis: The saved trajectory is analyzed to calculate various metrics, such as Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to monitor key interactions over time.

Diagram: In Silico Drug Discovery Pipeline

Caption: A generalized workflow for the in silico evaluation of a novel compound.

QSAR and ADMET Prediction: Evaluating Drug-Likeness

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity.[5][6][27][28][29] While a full QSAR study requires a dataset of multiple compounds with varying structures and activities, the principles of QSAR are applied in the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[3][4][30][31][32][33]

In silico ADMET prediction models are crucial for identifying potential liabilities early in the drug discovery process.[3][4][32] Various web-based tools and software can predict a wide range of ADMET properties.

| ADMET Property | Predicted Outcome | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Good oral bioavailability |

| Caco-2 Permeability | Moderate | Potential for good absorption |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Low | Less likely to cause CNS side effects (or would require modification for CNS targets) |

| Plasma Protein Binding | Moderate | A balance between being available for therapeutic action and having a reasonable half-life |

| Metabolism | ||

| CYP450 2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

| Toxicity | ||

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity |

| Mutagenicity (AMES test) | Non-mutagenic | Lower concern for carcinogenicity |

Note: These are hypothetical predictions for illustrative purposes.

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit hypothetical, in silico workflow for the initial evaluation of this compound. The described methodologies, from physicochemical property prediction to ADMET profiling, provide a robust framework for assessing the drug discovery potential of a novel chemical entity. The results of such a study would generate a set of testable hypotheses regarding the compound's biological targets and potential therapeutic applications.

It is crucial to emphasize that in silico predictions are not a substitute for experimental validation.[10] The hypotheses generated through these computational methods must be confirmed through in vitro and in vivo assays. However, by leveraging the power of in silico modeling, researchers can make more informed decisions, leading to a more efficient and successful drug discovery pipeline.

References

- 1. What is in silico drug discovery? [synapse.patsnap.com]

- 2. microbenotes.com [microbenotes.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. What is the significance of QSAR in drug design? [synapse.patsnap.com]

- 6. jocpr.com [jocpr.com]

- 7. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]

- 8. On-line Software [vcclab.org]

- 10. benchchem.com [benchchem.com]

- 11. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 12. Target Identification & Validation in Drug Discovery | Technology Networks [technologynetworks.com]

- 13. bio-rad.com [bio-rad.com]